Hirsutine

Vue d'ensemble

Description

La hirsutine est un alcaloïde indolique naturel présent dans diverses espèces du genre Uncaria, en particulier Uncaria rhynchophylla . Ce composé a suscité un intérêt considérable en raison de ses nombreux avantages thérapeutiques, notamment ses activités anti-inflammatoire, antivirale, antidiabétique et antioxydante . La this compound est également connue pour son potentiel dans le traitement des maladies neurologiques et cardiovasculaires .

Applications De Recherche Scientifique

Analyse Biochimique

Biochemical Properties

Hirsutine interacts with various enzymes, proteins, and other biomolecules. It exerts several effects in various preclinical and pharmacological experimental systems . It exhibits promising anticancer potentials via several molecular mechanisms, including apoptotic cell death, induction of oxidative stress, cytotoxic effect, anti-proliferative effect, genotoxic effect, and inhibition of cancer cell migration and invasion against various cancers .

Cellular Effects

This compound has been shown to have beneficial effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound induces apoptosis in human lung cancer cells via loss of mitochondrial membrane potential, adenosine triphosphate (ATP) depletion, ROS production, as well as cytochrome c release .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It induces apoptosis primarily from activation of ROCK1 and PTEN, inactivation of PI3K/Akt, leading in turn to GSK3 dephosphorylation and mPTP opening, and culminating in caspase-3 activation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to improve hepatic and cardiac insulin resistance in high-fat diet (HFD)-induced diabetic mice . The effects of this compound change over time, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound administration for 8 weeks improved HFD-induced peripheral hyperglycemia, glucose tolerance and insulin resistance by OGTT and ITT assays .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, this compound beneficially regulates glucose homeostasis, improving hepatic and cardiac insulin resistance in HFD-induced diabetic mice .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

Some studies suggest that this compound might be localized in both the nucleus and cytosol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La hirsutine peut être synthétisée par plusieurs voies chimiques. Une méthode courante implique l’utilisation de la tryptamine comme matériau de départ, qui subit une série de réactions, notamment une cyclisation, une méthylation et une estérification pour former le produit final . Les conditions réactionnelles impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir le rendement et la pureté souhaités.

Méthodes de production industrielle : Dans un environnement industriel, la this compound est souvent extraite de l’écorce d’Uncaria rhynchophylla à l’aide de techniques d’extraction par solvant . Le composé extrait est ensuite purifié par des procédés tels que la chromatographie afin d’obtenir un produit de haute pureté adapté aux applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : La hirsutine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des quinones correspondantes et d’autres dérivés oxydés.

Substitution : La this compound peut subir des réactions de substitution, en particulier à l’azote de l’indole, pour former divers dérivés substitués.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la this compound, chacun ayant des propriétés biologiques uniques .

4. Applications de la recherche scientifique

Mécanisme D'action

La hirsutine exerce ses effets par le biais de multiples cibles et voies moléculaires :

Induction de l’apoptose : La this compound induit l’apoptose dans les cellules cancéreuses en activant la voie apoptotique mitochondriale.

Effets anti-inflammatoires : La this compound inhibe l’activation des voies inflammatoires, y compris la voie du facteur nucléaire kappa B (NF-κB), réduisant ainsi la production de cytokines pro-inflammatoires.

Activité antioxydante : La this compound élimine les radicaux libres et améliore l’activité des enzymes antioxydantes, protégeant ainsi les cellules des dommages oxydatifs.

Comparaison Avec Des Composés Similaires

La hirsutine est unique parmi les alcaloïdes indoles en raison de sa vaste gamme d’activités biologiques. Des composés similaires comprennent :

Corynoxine : Un autre alcaloïde indolique des espèces Uncaria, connu pour ses effets neuroprotecteurs.

Rhynchophylline : Un alcaloïde aux propriétés antihypertensives et neuroprotectrices.

Isorhynchophylline : Présente des effets anti-inflammatoires et neuroprotecteurs similaires.

Comparée à ces composés, la this compound se distingue par son spectre plus large d’activités thérapeutiques, en particulier ses puissants effets anticancéreux et anti-inflammatoires .

Activité Biologique

Hirsutine, an indole alkaloid derived from the plant Uncaria rhynchophylla, has garnered significant attention in recent years due to its diverse biological activities, particularly in the context of cancer treatment and neuroprotection. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.

This compound exhibits its biological effects primarily through the induction of apoptosis in cancer cells and modulation of various signaling pathways. The following mechanisms have been identified:

- Mitochondrial Pathway Activation : this compound induces apoptosis in Jurkat Clone E6-1 cells by promoting mitochondrial dysfunction. It enhances the release of cytochrome c into the cytosol, activating caspases involved in apoptosis (caspase-3 and caspase-9) and altering the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins .

- Cell Cycle Arrest : this compound treatment has been shown to induce G0/G1 phase arrest in tumor cells, thereby inhibiting their proliferation. This effect is linked to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

- Signaling Pathway Modulation : this compound has been reported to suppress HER2, NF-κB, and Akt pathways while activating the p38 MAPK pathway. These actions contribute to its anti-cancer properties by inducing DNA damage and apoptosis in breast cancer cell lines .

In Vitro Studies

Several studies have documented the effects of this compound on different cell lines:

Case Studies

- T-cell Leukemia : A study demonstrated that this compound significantly inhibited the proliferation of Jurkat T-cell leukemia cells in a dose-dependent manner, with marked effects observed at concentrations above 37.5 µM. The treatment led to increased apoptosis rates as measured by Annexin V-FITC staining .

- Breast Cancer : In another study, this compound was shown to selectively induce apoptosis in MDA-MB-231 breast cancer cells through mitochondrial pathway activation. The results indicated a reduction in mitochondrial membrane potential and increased release of cytochrome c, further supporting its potential as an anti-cancer agent .

- Neuroprotection : this compound has also been investigated for its neuroprotective effects against inflammation-mediated neurotoxicity. It was found to inhibit microglial activation, suggesting a role in managing neuroinflammatory conditions .

Propriétés

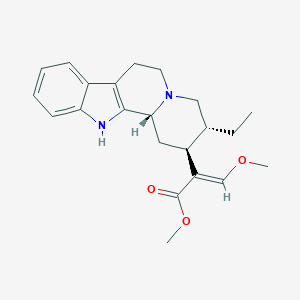

IUPAC Name |

methyl (E)-2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13+/t14-,17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLUOJBSAYAYEM-AZQGJTAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=C([C@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045724 | |

| Record name | Hirsutine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7729-23-9 | |

| Record name | Hirsutine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7729-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hirsutine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007729239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hirsutine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIRSUTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W596OF93C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.